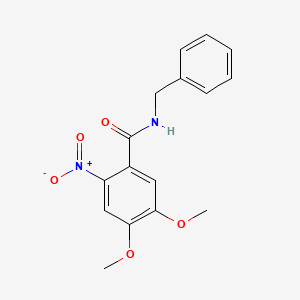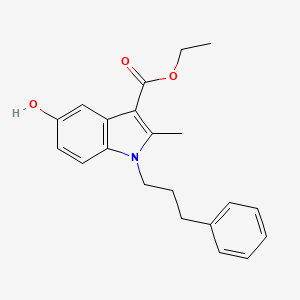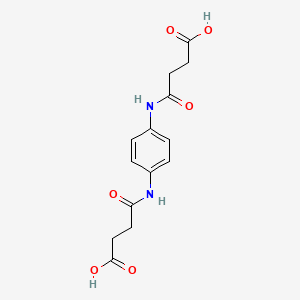![molecular formula C17H26N2O2 B5842196 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide, also known as EBI-005, is a small molecule inhibitor of T cell activation and migration. It is a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Wirkmechanismus
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide inhibits T cell activation by blocking the interaction between the T cell receptor and its ligands, including major histocompatibility complex molecules and co-stimulatory molecules. It also inhibits T cell migration by blocking the interaction between T cells and endothelial cells, which is critical for the recruitment of T cells to sites of inflammation.
Biochemical and Physiological Effects:
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, in vitro and in vivo. It also reduces the infiltration of T cells into inflamed tissues, leading to a reduction in tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has several advantages for lab experiments, including its high potency and specificity for T cell inhibition. However, its relatively short half-life and limited solubility can pose challenges for in vivo studies.
Zukünftige Richtungen
Future research on 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide could focus on its potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide in clinical trials, as well as the development of more potent and selective inhibitors of T cell activation and migration.
Synthesemethoden
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide involves the condensation of 4-aminobenzamide with 2-ethylbutyryl chloride and isobutylamine. The resulting product is then purified through recrystallization to obtain 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide in a high yield.
Wissenschaftliche Forschungsanwendungen
4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In vitro studies have shown that 4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide inhibits the activation and migration of T cells, which play a critical role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-13(6-2)17(21)19-15-9-7-14(8-10-15)16(20)18-11-12(3)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDMIFQSZNKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)


![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)


![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)